Disodium 2-sulfolaurate

Description

Properties

CAS No. |

38841-48-4 |

|---|---|

Molecular Formula |

C12H22Na2O5S |

Molecular Weight |

324.35 g/mol |

IUPAC Name |

disodium;2-sulfonatododecanoate |

InChI |

InChI=1S/C12H24O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11(12(13)14)18(15,16)17;;/h11H,2-10H2,1H3,(H,13,14)(H,15,16,17);;/q;2*+1/p-2 |

InChI Key |

KKGXXVNMUUFEDZ-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Other CAS No. |

38841-48-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Disodium 2-Sulfolaurate: A Comprehensive Technical Review of its Chemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) 2-sulfolaurate is an anionic surfactant valued for its mildness and effectiveness in a variety of personal care and cleaning products.[1][2] This technical guide provides an in-depth analysis of its chemical properties, molecular structure, and relevant experimental methodologies. The information is intended to serve as a core resource for researchers, scientists, and professionals in drug development and formulation.

Chemical and Physical Properties

Disodium 2-sulfolaurate is a white powder that is soluble in water.[1] It is known for its stability over a wide pH range and is biodegradable.[1] The following table summarizes its key quantitative properties.

| Property | Value | Source |

| IUPAC Name | disodium;2-sulfonatododecanoate | PubChem[3] |

| Molecular Formula | C₁₂H₂₂Na₂O₅S | PubChem[3] |

| Molecular Weight | 324.35 g/mol | PubChem[3] |

| CAS Number | 38841-48-4 | The Good Scents Company[4] |

| Appearance | White powder | Artekas Innovation[1] |

| Solubility | Soluble in water | The Good Scents Company[4] |

| Stability | Stable over a wide pH range | Artekas Innovation[1] |

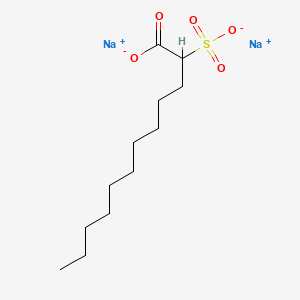

Molecular Structure

The molecular structure of this compound features a 12-carbon laurate backbone with a sulfonate group at the alpha position. This amphiphilic structure, with its hydrophobic fatty acid tail and hydrophilic sulfonate and carboxylate head groups, is responsible for its surfactant properties.

| Identifier | String | Source |

| SMILES | CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | PubChem[3] |

| InChI | InChI=1S/C12H24O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11(12(13)14)18(15,16)17;;/h11H,2-10H2,1H3,(H,13,14)(H,15,16,17);;/q;2*+1/p-2 | PubChem[3] |

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Experimental Protocols

Synthesis of α-Sulfo Fatty Acid Esters

A common method for the synthesis of α-sulfo fatty acid esters involves the direct sulfonation of fatty acid esters using sulfur trioxide (SO₃).[5][6]

Generalized Protocol:

-

Sulfonation: The fatty acid methyl ester (e.g., methyl laurate) is reacted with gaseous SO₃, typically in a falling film reactor.[6] The reaction is highly exothermic and requires careful temperature control.

-

Digestion/Aging: The resulting sulfonic acid intermediate is aged to allow for the completion of the α-sulfonation reaction.

-

Neutralization: The acidic product is neutralized with an aqueous solution of a base, such as sodium hydroxide, to form the disodium salt.

-

Bleaching: A bleaching agent, such as hydrogen peroxide, may be used to improve the color of the final product.[6]

The following diagram illustrates the general workflow for the synthesis of α-sulfo fatty acid esters.

Determination of Aqueous Solubility

The solubility of anionic surfactants in water can be determined using various methods. A common approach involves preparing solutions of varying concentrations and identifying the point of maximum solubility, often through visual or instrumental analysis.

Generalized Protocol:

-

Stock Solution Preparation: A concentrated stock solution of this compound in deionized water is prepared.

-

Serial Dilutions: A series of dilutions are made from the stock solution to create a range of concentrations.

-

Equilibration: The solutions are allowed to equilibrate at a constant temperature, often with gentle agitation.

-

Analysis: The solubility can be determined by visual inspection for the highest concentration that remains a clear, homogenous solution. For more quantitative results, techniques like spectrophotometry can be used to measure the absorbance or turbidity of the solutions.[7] A sharp increase in turbidity can indicate that the solubility limit has been exceeded.

Characterization of Anionic Surfactants

A variety of analytical techniques can be employed to characterize the structure and purity of this compound.

-

Spectroscopy: Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the molecular structure and identify functional groups.[8]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the components in a surfactant mixture.[8]

-

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight and fragmentation patterns of the surfactant.[8]

Biological Activity and Signaling Pathways

This compound is primarily used as a surfactant in cosmetic and cleaning products due to its ability to reduce surface tension and act as a cleansing agent.[2] Current scientific literature does not indicate any known role for this compound in biological signaling pathways. Its primary interaction with biological systems is at the surface level, for example, in the cleansing of skin and hair.[1] Toxicological data suggests a low potential for skin and eye irritation.[1]

Conclusion

This compound is a well-characterized anionic surfactant with a range of applications in the personal care and cleaning industries. Its chemical properties and molecular structure are well-understood, and established analytical methods are available for its characterization. While specific, proprietary experimental protocols may vary between manufacturers, the general principles of its synthesis and analysis are based on standard organic and analytical chemistry techniques. The lack of known involvement in biological signaling pathways underscores its primary function as a surface-active agent. This guide provides a foundational understanding of this compound for professionals engaged in research, development, and formulation.

References

- 1. This compound – Powder – Artekas Innovation® Chemistry [chemistry.artekas.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound | C12H22Na2O5S | CID 23139701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 38841-48-4 [thegoodscentscompany.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

An In-depth Technical Guide to the Mechanism of Action of Disodium 2-Sulfolaurate as an Anionic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 2-sulfolaurate is an anionic surfactant belonging to the family of alpha-sulfo fatty acid esters. It is recognized for its mild properties and is utilized in a variety of personal care and cosmetic formulations.[1][2] This technical guide provides a comprehensive overview of its mechanism of action, focusing on its physicochemical properties, interaction with biological interfaces, and the experimental methodologies used for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and applying this versatile surfactant.

Physicochemical Properties of this compound

The performance of this compound as a surfactant is dictated by its molecular structure, which consists of a hydrophobic lauryl (C12) tail and a hydrophilic head containing both a sulfonate and a carboxylate group. This dual nature allows it to adsorb at interfaces and reduce surface tension.[3]

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂Na₂O₅S | [3] |

| Molecular Weight | 324.35 g/mol | [3] |

| Appearance | White powder | [2] |

| Solubility in Water (20 °C) | ~6.3% | [2] |

| Surface Tension (21 °C) | ~24 mN/m | [2] |

| Topological Polar Surface Area | 106 Ų | [3] |

Core Mechanism of Action as an Anionic Surfactant

The fundamental mechanism of action of this compound is based on its amphiphilic nature, which drives its behavior in aqueous solutions and at interfaces.

Surface Tension Reduction and Micelle Formation

In an aqueous environment, individual this compound molecules (monomers) initially accumulate at the air-water interface, orienting their hydrophobic tails away from the water. This disrupts the cohesive energy of water molecules at the surface, leading to a reduction in surface tension.[5] As the concentration of the surfactant increases, the interface becomes saturated. Beyond a specific concentration, the CMC, it becomes energetically more favorable for the surfactant monomers to aggregate in the bulk solution, forming spherical structures called micelles.[6][7] In these micelles, the hydrophobic tails are sequestered in the core, while the hydrophilic heads form the outer corona, interacting with the surrounding water molecules.

Interaction with Biological Membranes

The interaction of this compound with biological membranes, such as the stratum corneum of the skin, is a key aspect of its mechanism of action and is relevant to both its efficacy in cleansing formulations and its potential for irritation. Anionic surfactants can interact with the lipid and protein components of the cell membrane.

The process can be conceptualized in the following stages:

-

Adsorption and Insertion of Monomers: Surfactant monomers can adsorb onto the surface of the lipid bilayer and insert their hydrophobic tails into the lipid core.

-

Disruption of Membrane Integrity: The insertion of surfactant molecules disrupts the ordered structure of the lipid bilayer, potentially leading to increased membrane fluidity and permeability.

-

Lipid Solubilization: At concentrations above the CMC, surfactant micelles can solubilize lipids and integral membrane proteins, leading to the disruption of the membrane structure.

This compound is reported to be exceptionally mild with low skin and mucous membrane irritation potential.[8] This suggests that its interaction with biological membranes is less disruptive compared to more aggressive anionic surfactants.

Interaction with Proteins

Anionic surfactants can bind to proteins, primarily through electrostatic interactions between the negatively charged surfactant headgroup and positively charged amino acid residues, and hydrophobic interactions between the surfactant tail and nonpolar regions of the protein. This interaction can lead to conformational changes in the protein, and in some cases, denaturation. The mildness of this compound suggests a lower propensity for causing significant protein denaturation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.

Determination of Critical Micelle Concentration (CMC)

Principle: The CMC can be determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Common methods include surface tension and conductivity measurements.

Method 1: Surface Tensiometry

-

Prepare a stock solution of this compound in deionized water.

-

Create a series of dilutions of the stock solution to cover a range of concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., with the du Noüy ring or Wilhelmy plate method) at a constant temperature.[9]

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at which the surface tension plateaus.[6] It is determined from the intersection of the two linear portions of the plot.

Method 2: Conductivity Measurement

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the conductivity as a function of the surfactant concentration.

-

The plot will show two linear regions with different slopes. The CMC is the concentration at the intersection of these two lines.

Assessment of Skin Irritation Potential

Principle: The skin irritation potential of a surfactant can be evaluated using in vitro reconstructed human epidermis (RhE) models.

Protocol: Reconstructed Human Epidermis (RhE) Test (e.g., EpiDerm™, EpiSkin™)

-

Culture the RhE tissues to the appropriate stage of differentiation according to the manufacturer's instructions.

-

Prepare a solution of this compound at the desired test concentration in a suitable vehicle (e.g., phosphate-buffered saline).

-

Apply a defined volume of the test solution to the surface of the RhE tissue.

-

Incubate the treated tissues for a specified period (e.g., 60 minutes).

-

After incubation, rinse the tissues thoroughly to remove the test substance.

-

Assess cell viability using a metabolic assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The reduction in cell viability compared to a negative control is used to classify the irritation potential.

Evaluation of Eye Irritation Potential

Principle: The potential for eye irritation can be assessed using in vitro methods such as the Bovine Corneal Opacity and Permeability (BCOP) assay or the Reconstructed Human Cornea-like Epithelium (RhCE) test.

Protocol: Bovine Corneal Opacity and Permeability (BCOP) Assay

-

Obtain fresh bovine corneas from a local abattoir.

-

Mount the corneas in a specialized holder.

-

Apply the test substance (this compound solution) to the epithelial surface of the cornea for a defined exposure time.

-

Measure the opacity of the cornea using an opacitometer before and after treatment.

-

Measure the permeability of the cornea by quantifying the amount of a fluorescent marker (e.g., sodium fluorescein) that passes through the cornea.

-

The changes in opacity and permeability are used to calculate an in vitro irritation score.

Biodegradation

This compound is reported to be readily biodegradable.[1] The biodegradation of alpha-sulfo fatty acid esters generally proceeds via the cleavage of the ester bond followed by the degradation of the fatty acid and sulfonate moieties.

Conclusion

This compound functions as an effective anionic surfactant through its ability to reduce surface tension and form micelles. Its mechanism of action at biological interfaces, particularly the skin, is characterized by a mildness that makes it suitable for a wide range of personal care applications. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its properties and biological interactions. Further research to determine specific quantitative parameters, such as the CMC under various conditions, would provide a more complete understanding of its behavior and facilitate its optimal use in drug development and other scientific applications.

References

- 1. handymade.store [handymade.store]

- 2. trisphere.nl [trisphere.nl]

- 3. This compound | C12H22Na2O5S | CID 23139701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. nanoscience.com [nanoscience.com]

- 6. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

- 7. Critical Micelle Formation – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 8. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]

- 9. tegewa.de [tegewa.de]

Physicochemical Characteristics of Disodium 2-Sulfolaurate in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 2-sulfolaurate, a prominent member of the methyl ester sulfonate (MES) class of anionic surfactants, is gaining significant attention across various industries, including pharmaceuticals and personal care, owing to its favorable physicochemical properties, excellent biodegradability, and good performance in hard water. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in formulation science, drug delivery, and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important concepts to facilitate a deeper understanding of this versatile surfactant.

Introduction

This compound belongs to the class of anionic surfactants known as alpha-sulfo fatty acid methyl esters or methyl ester sulfonates (MES). It is derived from lauric acid, a renewable feedstock, making it a more sustainable alternative to some petroleum-based surfactants. Its molecular structure, featuring a sulfonate group on the alpha-carbon of the fatty acid methyl ester, imparts unique properties that are advantageous in a multitude of applications.

This guide will delve into the critical physicochemical parameters that govern the behavior of this compound in aqueous environments, including its critical micelle concentration (CMC), surface tension reduction capabilities, Krafft point, and hydrolysis kinetics. Understanding these characteristics is paramount for optimizing formulations, ensuring product stability, and predicting performance in complex systems.

Physicochemical Properties

The performance of this compound as a surfactant is dictated by its behavior at interfaces and its self-assembly in solution. The following sections summarize the key quantitative data available for methyl ester sulfonates, with a focus on the C12 homolog, this compound.

Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate spontaneously to form micelles. Above the CMC, the surfactant solution's properties, such as surface tension, change dramatically. The CMC of methyl ester sulfonates is influenced by the alkyl chain length, with longer chains generally leading to lower CMCs.

Table 1: Critical Micelle Concentration (CMC) of Sodium Methyl Ester Sulfonates (MES) in Aqueous Solution

| Alkyl Chain Length | Surfactant Name | Temperature (°C) | CMC (mmol/L) |

| C12 | Sodium Methyl 2-Sulfolaurate | 25 | ~5.38[1] |

| C14 | Sodium Methyl 2-Sulfomyristate | 25 | ~1.02[2] |

| C16 | Sodium Methyl 2-Sulfopalmitate | 25 | ~0.5[2] |

Note: The CMC value for C12 MES is for a commercial sample and may vary slightly depending on purity.

Surface Tension

This compound is effective at reducing the surface tension of water. The surface tension of a solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.

Table 2: Surface Tension of Sodium Methyl Ester Sulfonate (MES) Solutions at the CMC

| Alkyl Chain Length | Surfactant Name | Surface Tension at CMC (mN/m) |

| C12 | Sodium Methyl 2-Sulfolaurate | ~32.3[1] |

| C16 | Sodium Methyl 2-Sulfopalmitate | ~30.94 (from used cooking oil source)[3] |

| C18 | Sodium Methyl 2-Sulfostearate | - |

Krafft Point

The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration. Below the Krafft point, the surfactant has limited solubility. For methyl ester sulfonates, the Krafft point generally increases with the length of the alkyl chain.

Table 3: Krafft Point of Sodium Methyl Ester Sulfonates (MES)

| Alkyl Chain Length | Surfactant Name | Krafft Point (°C) |

| C16 | Sodium Methyl 2-Sulfopalmitate | 28[2] |

| C18 | Sodium Methyl 2-Sulfostearate | 41[2] |

| C16/C18 Mixture (3:1) | - | 15[2] |

Note: A specific Krafft point for C12 MES (this compound) was not found in the searched literature, but it is expected to be lower than that of the C16 and C18 homologs.

Thermodynamics of Micellization

The process of micelle formation is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic), enthalpy of micellization (ΔH°mic), and entropy of micellization (ΔS°mic) provide insight into the spontaneity and driving forces of micellization. These parameters can be determined from the temperature dependence of the CMC. For many ionic surfactants, the micellization process is entropy-driven, primarily due to the hydrophobic effect.[4][5]

Hydrolysis and Stability

The stability of this compound is a critical factor in its application, particularly in aqueous formulations. The ester linkage is susceptible to hydrolysis, the rate of which is highly dependent on the pH of the solution.

-

Acidic Conditions: Under acidic conditions, the hydrolysis of methyl ester sulfonates is enhanced by micelle formation.[6][7]

-

Neutral and Alkaline Conditions: In neutral and alkaline solutions, the rate of hydrolysis is significantly suppressed by the formation of micelles.[6][7] This is attributed to the electrostatic repulsion between the negatively charged hydroxyl ions and the anionic micellar surface. MES is reported to be stable in a pH range of 4.5 to 9.[2] Above pH 10, the rate of hydrolysis increases.[8]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the property indicates the onset of micelle formation.

3.1.1. Surface Tension Method

-

Principle: The surface tension of a liquid decreases with the addition of a surfactant up to the CMC. Above the CMC, the surface tension remains relatively constant.

-

Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a stock solution of this compound of known concentration in deionized water.

-

Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

3.1.2. Conductivity Method

-

Principle: For ionic surfactants, the molar conductivity of the solution changes with concentration. The plot of molar conductivity versus the square root of concentration shows a distinct break at the CMC.

-

Apparatus: Conductometer.

-

Procedure:

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Measure the specific conductivity of each solution at a constant temperature.

-

Calculate the molar conductivity for each concentration.

-

Plot the molar conductivity against the square root of the concentration.

-

The CMC is identified as the concentration at the point of intersection of the two linear segments of the graph.

-

Determination of Krafft Point

-

Principle: The Krafft point is determined by observing the temperature at which a significant increase in the solubility of the surfactant occurs.

-

Procedure:

-

Prepare a dispersion of the surfactant in water at a concentration known to be above the CMC at temperatures above the Krafft point.

-

Cool the dispersion to a temperature where the surfactant precipitates.

-

Slowly heat the dispersion while stirring and monitoring its appearance.

-

The Krafft point is the temperature at which the solution becomes clear. This can be monitored visually or by measuring the turbidity of the solution.

-

Study of Hydrolysis Kinetics

-

Principle: The rate of hydrolysis of the ester linkage can be monitored by measuring the change in concentration of the surfactant or the appearance of a hydrolysis product over time.

-

Apparatus: HPLC, pH meter, thermostat.

-

Procedure:

-

Prepare aqueous solutions of this compound at different pH values (e.g., acidic, neutral, and alkaline).

-

Maintain the solutions at a constant temperature.

-

At regular time intervals, withdraw aliquots from each solution.

-

Analyze the concentration of the remaining this compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

-

Plot the concentration of the surfactant as a function of time to determine the rate of hydrolysis under different pH conditions.

-

Visualization of Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate important workflows and relationships relevant to the study of this compound.

Caption: Workflow for the determination of the Critical Micelle Concentration (CMC).

Caption: Influence of pH on the hydrolysis pathway of Methyl Ester Sulfonates (MES).

Conclusion

This compound presents a compelling profile as a high-performance, biodegradable anionic surfactant. Its physicochemical characteristics, including a relatively low critical micelle concentration, significant surface tension reduction, and notable stability in neutral to moderately alkaline conditions, make it a versatile ingredient for a wide range of applications, from advanced drug delivery systems to consumer products. This guide has provided a consolidated overview of its key properties and the experimental methodologies required for their characterization. For researchers and formulators, a thorough understanding of these parameters is essential for harnessing the full potential of this compound in innovative and effective product development. Further research to elucidate the precise thermodynamic parameters of micellization and the influence of various additives on its solution behavior will continue to expand its utility in specialized applications.

References

- 1. researchgate.net [researchgate.net]

- 2. lcpe.uni-sofia.bg [lcpe.uni-sofia.bg]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 5. Article | KnE Open [kneopen.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

Disodium 2-sulfolaurate CAS number 38841-48-4 technical data and safety sheets

An In-depth Technical Guide to Disodium (B8443419) 2-Sulfolaurate (CAS No. 38841-48-4)

For Researchers, Scientists, and Drug Development Professionals

Disodium 2-sulfolaurate, identified by CAS number 38841-48-4, is an anionic surfactant valued for its mildness and performance in a variety of personal care and cosmetic formulations. This technical guide provides a comprehensive overview of its chemical and physical properties, safety data, and functional characteristics, presented for a scientific audience.

Chemical and Physical Properties

This compound is the disodium salt of 2-sulfododecanoic acid. It is derived from natural sources, such as coconut oil, and is recognized for being readily biodegradable.[1][2][3]

| Property | Value | Reference |

| CAS Number | 38841-48-4 | [4][] |

| Molecular Formula | C12H22Na2O5S | [4][6] |

| Molecular Weight | 324.34 g/mol | [4][][6][7] |

| IUPAC Name | disodium;2-sulfonatododecanoate | [4][][7] |

| Synonyms | Disodium 2-sulfododecanoate, Dodecanoic acid, 2-sulfo-, disodium salt | [4][7] |

| Appearance | White powder | [1][8] |

| Solubility | Soluble in water (approx. 6.3% at 20°C) | [2][8] |

| Active Content | Approximately 63% | [8] |

| Stability | Stable over a wide pH range (3-10) and at temperatures up to 80°C. | [1][8] |

| Surface Tension | Approximately 24 mN/m at 21°C | [8] |

Mechanism of Action as a Surfactant

As an anionic surfactant, this compound functions by reducing the surface tension between oil and water. Its molecular structure consists of a hydrophilic (water-loving) sulfonate head and a hydrophobic (oil-loving) lauryl tail. This amphiphilic nature allows it to form micelles in aqueous solutions, encapsulating oily dirt and facilitating its removal.

Synthesis Pathway

This compound is synthesized from lauric acid, which is a fatty acid commonly derived from coconut oil. The synthesis involves the reaction of lauric acid with a sulfonating agent, such as chlorosulfonic acid, followed by neutralization.

Safety and Toxicology

This compound is generally considered to be a mild and gentle surfactant with low irritation potential for the skin and eyes.[1] However, as with any chemical, it is important to handle it with care and be aware of the potential hazards.

GHS Hazard Classification

Aggregated GHS information from multiple sources indicates the following potential hazards, although a significant number of reports state that the chemical does not meet GHS hazard criteria.[4]

| Hazard Statement | Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Hazardous to the Aquatic Environment (Chronic) | H412 | Harmful to aquatic life with long lasting effects |

Safety Handling and First Aid

The following is a summary of recommended safety precautions and first aid measures based on available safety data sheets.

| Precautionary Statement | Code | Description |

| Prevention | P264 | Wash hands thoroughly after handling. |

| P273 | Avoid release to the environment. | |

| Response (Eyes) | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| General | P102 | Keep out of reach of children. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to manufacturers. However, a general laboratory-scale synthesis can be described.

Objective: To synthesize this compound from lauric acid.

Materials:

-

Lauric acid

-

Chlorosulfonic acid

-

Sodium hydroxide (B78521) solution

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

-

Ice bath

-

pH meter

Procedure:

-

Dissolve lauric acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath.

-

Slowly add chlorosulfonic acid dropwise from the dropping funnel while maintaining a low temperature and stirring continuously.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by techniques such as TLC).

-

Slowly and carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of approximately 5.0.

-

The product, this compound, can then be isolated and purified using appropriate techniques such as crystallization or precipitation.

Applications in Research and Development

This compound's mildness and effectiveness make it a valuable ingredient in the development of gentle cleansing products.[1][2][3] Its properties are particularly relevant for:

-

Formulations for Sensitive Skin: Its low irritation potential makes it suitable for products aimed at individuals with sensitive skin.[2]

-

Baby Care Products: Its gentleness is a key attribute for use in baby shampoos and washes.[1]

-

Sulfate-Free Formulations: It serves as an effective alternative to sulfate-based surfactants.[1]

-

Conditioning Shampoos: It can enhance the conditioning effect of cationic polymers in shampoos.[1]

Regulatory Information

-

REACH Compliant: The substance is compliant with the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation in the European Union.[1]

-

TSCA Status: It is listed on the Toxic Substances Control Act (TSCA) inventory in the United States.[4]

-

EPA Safer Chemical: The U.S. Environmental Protection Agency (EPA) has classified this compound as a "Green half-circle" chemical, indicating it is expected to be of low concern based on experimental and modeled data.[4]

References

- 1. This compound – Powder – Artekas Innovation® Chemistry [chemistry.artekas.com]

- 2. handymade.store [handymade.store]

- 3. handymade.store [handymade.store]

- 4. This compound | C12H22Na2O5S | CID 23139701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chemicalbook.com]

- 7. This compound, 38841-48-4 [thegoodscentscompany.com]

- 8. trisphere.nl [trisphere.nl]

Solubility profile of Disodium 2-sulfolaurate in various laboratory solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Disodium (B8443419) 2-sulfolaurate, an anionic surfactant of interest in various scientific and industrial applications. This document compiles available quantitative solubility data, outlines detailed experimental methodologies for solubility determination, and presents visual representations of key concepts and workflows relevant to its characterization in solution.

Introduction to Disodium 2-Sulfolaurate

This compound is an anionic surfactant derived from lauric acid. Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic sulfonate head group, imparts surface-active properties that are leveraged in formulations for cleansing, emulsifying, and wetting. A thorough understanding of its solubility in various laboratory solvents is crucial for its effective application in research, development, and quality control.

Quantitative Solubility Data

The solubility of this compound has been predominantly characterized in aqueous solutions. Limited quantitative data is available in the public domain for its solubility in other common laboratory solvents. The available data for water is summarized in the table below.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | ~6.3% (w/v) |

| Water | 25 | ~39,900 mg/L (estimated)[1] |

Experimental Protocols for Solubility Determination

A precise and reproducible determination of solubility is paramount for accurate formulation and research. The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in a given solvent, based on the shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., deionized water, ethanol, methanol, acetone)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV/Vis, UV/Vis Spectrophotometer, or titration apparatus)

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining undissolved particles.

-

Dilution and Quantification: Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the chosen analytical method.

-

Analysis: Determine the concentration of this compound in the diluted samples using a validated analytical method.

-

HPLC-UV/Vis: Anionic surfactants can be quantified by HPLC, often requiring an ion-pairing agent for good chromatographic separation.[4][5][6][7][8]

-

UV/Vis Spectroscopy: Direct UV/Vis analysis may be possible if the surfactant has a chromophore and the solvent does not interfere at the analytical wavelength.[9][10][11][12][13] Alternatively, a colorimetric method involving the formation of a colored ion-pair with a dye can be used.[14]

-

Titration: Titration with a cationic surfactant standard can also be employed for quantification.[15][16]

-

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualizing Key Concepts and Workflows

Generalized Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

The Concept of Critical Micelle Concentration (CMC)

As a surfactant, the behavior of this compound in solution is characterized by the formation of micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a fundamental property that influences the solubilizing capacity of the surfactant. The diagram below illustrates the relationship between surfactant concentration and a physical property of the solution (e.g., surface tension or conductivity) to determine the CMC.

Conclusion

This technical guide has summarized the currently available solubility data for this compound, highlighting its solubility in water and the notable absence of data for common organic laboratory solvents. A detailed, generalized experimental protocol has been provided to enable researchers to systematically determine its solubility in various media. Furthermore, visual diagrams have been presented to clarify the experimental workflow for solubility determination and to explain the fundamental concept of the Critical Micelle Concentration, a key parameter governing the behavior of surfactants in solution. Further research is warranted to expand the solubility profile of this compound in a broader range of solvents to support its wider application in scientific and industrial fields.

References

- 1. This compound, 38841-48-4 [thegoodscentscompany.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection [mdpi.com]

- 5. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Separation and Determination of Sulfonate Type Anionic Surfactants Including 2-Sulfonatofatty Acid Methyl Ester by Methyl Ester Derivatization and HPLC Analysis [jstage.jst.go.jp]

- 7. 산업식품공학(Food Engineering Progress) [foodengprog.org]

- 8. researchgate.net [researchgate.net]

- 9. Polysorbate 80 UV/vis spectral and chromatographic characteristics--defining boundary conditions for use of the surfactant in dissolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 12. UV-visible spectroscopy as an alternative to liquid chromatography for determination of everolimus in surfactant-containing dissolution media: a useful approach based on solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scialert.net [scialert.net]

- 14. Solvent extraction-spectrophotometric determination of anionic surfactants in sea water - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. xylemanalytics.com [xylemanalytics.com]

- 16. youtube.com [youtube.com]

Spectroscopic Blueprint of Disodium 2-sulfolaurate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of Disodium (B8443419) 2-sulfolaurate (CAS No: 38841-48-4), an anionic surfactant derived from lauric acid.[1] The document outlines the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational blueprint for the characterization of this compound.

Chemical Structure and Properties

Disodium 2-sulfolaurate, with the molecular formula C₁₂H₂₂Na₂O₅S, possesses a molecular weight of approximately 324.35 g/mol .[1][2][3] Its structure features a twelve-carbon lauric acid backbone with a sulfonate group at the alpha-position to the carboxylate. This amphiphilic nature, with a hydrophobic alkyl chain and two hydrophilic anionic groups, underpins its function as a surfactant.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Due to its surfactant properties, spectral characteristics may be influenced by sample concentration and the formation of micelles.[4]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the predicted chemical shifts for a sample dissolved in D₂O.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Terminal Methyl (CH₃) | ~0.8-0.9 | Triplet (t) | 3H |

| Methylene Chain (-(CH₂)₈-) | ~1.2-1.4 | Multiplet (m) | 16H |

| Methylene beta to COONa (-CH₂-CH(SO₃Na)-) | ~1.6-1.8 | Multiplet (m) | 2H |

| Methine alpha to COONa (-CH(SO₃Na)-) | ~3.2-3.5 | Triplet (t) | 1H |

Note: The proton alpha to the carboxylate is also alpha to the sulfonate group, leading to a significant downfield shift.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on each unique carbon atom in the structure.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Terminal Methyl (C12) | ~14 |

| Methylene Chain | ~22-32 |

| Methylene beta to COONa (C3) | ~25-28 |

| Methine alpha to COONa (C2) | ~60-70 |

| Carbonyl (C1) | ~175-185 |

Note: The chemical shift of the alpha-carbon (C2) is significantly influenced by both the carboxylate and sulfonate groups.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is expected to be dominated by strong absorptions from the sulfonate and carboxylate groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C=O Stretch (Carboxylate) | 1550 - 1610 | Strong |

| S=O Asymmetric Stretch (Sulfonate) | ~1200 - 1250 | Strong |

| S=O Symmetric Stretch (Sulfonate) | ~1050 - 1080 | Strong |

| C-O Stretch | 1200 - 1300 | Medium |

Note: The carboxylate C=O stretch appears at a lower wavenumber than a typical carboxylic acid due to resonance in the carboxylate anion.[6] The sulfonate S=O stretches are characteristically strong and provide a clear indication of this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For an ionic compound like this compound, electrospray ionization (ESI) in negative ion mode is the preferred technique.

The exact mass of the dianion [C₁₂H₂₂O₅S]²⁻ is 278.1248 Da, and the monoisotopic mass of the neutral acid form is approximately 280.1344 Da.[7] The mass of the disodium salt is approximately 324.0983 Da.[1][2]

Expected Observations:

-

Molecular Ion: In negative ion mode ESI-MS, the most prominent ion is likely to be the singly charged species corresponding to the molecule with one sodium ion, [M-Na]⁻, at an m/z of approximately 301.1. The doubly charged ion, [M-2Na]²⁻, may also be observed at an m/z of around 139.06.

-

Fragmentation: Fragmentation of sulfonates can occur through the loss of SO₂ or SO₃.[8] Alpha-cleavage adjacent to the carbonyl group is also a possible fragmentation pathway.[9]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an appropriate internal or external standard.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] Press the mixture into a translucent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as water/acetonitrile or water/methanol, to facilitate electrospray ionization.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in negative ion mode over an appropriate m/z range.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and any significant fragment ions.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Interrelationship of Spectroscopic Data

Caption: Logical relationship between spectroscopic data and molecular structure.

References

- 1. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 2. This compound | C12H22Na2O5S | CID 23139701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Visualizer loader [nmrdb.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 7. researchgate.net [researchgate.net]

- 8. aaqr.org [aaqr.org]

- 9. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Thermal and pH Stability of Disodium 2-Sulfolaurate for Robust Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal and pH stability of Disodium 2-sulfolaurate. Designed for researchers, scientists, and drug development professionals, this document outlines key stability parameters, detailed experimental protocols for stability assessment, and guidance on utilizing this data for robust experimental design.

Executive Summary

This compound is a mild, anionic surfactant valued for its gentle cleansing and foaming properties in pharmaceutical and cosmetic formulations. A thorough understanding of its stability under various thermal and pH conditions is paramount for ensuring product quality, efficacy, and shelf-life. This guide details the stability profile of this compound, presenting methodologies to quantify its degradation and thereby enabling the design of well-controlled and reliable experiments. While specific quantitative data for this compound is not extensively published, this guide provides the framework and protocols to generate such critical data. General literature suggests that this compound is stable in a pH range of 3 to 10 and can withstand temperatures up to 80°C[1][2].

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting stability data.

| Property | Value | Reference |

| INCI Name | This compound | [3] |

| CAS Number | 38841-48-4 | [3] |

| Molecular Formula | C12H22Na2O5S | [4] |

| Molecular Weight | 324.35 g/mol | [4] |

| Appearance | White powder | [1] |

| Solubility | Water-soluble | [1] |

| Classification | Anionic Surfactant | [3] |

Thermal Stability Profile

Quantitative Thermal Stability Data (Illustrative)

The following table presents a hypothetical yet representative dataset that researchers would aim to generate. This data would be derived from kinetic studies at various temperatures, with the percentage of remaining this compound quantified over time.

| Temperature (°C) | Time (hours) | This compound Remaining (%) | Degradation Products Detected |

| 40 | 24 | >99% | Not Detected |

| 40 | 168 (1 week) | >99% | Not Detected |

| 60 | 24 | 98.5% | Trace amounts of Lauric Acid and Sulfite (B76179) |

| 60 | 168 (1 week) | 95.2% | Lauric Acid, Sulfite |

| 80 | 24 | 92.1% | Lauric Acid, Sulfite, other minor degradation products |

| 80 | 168 (1 week) | 85.6% | Increased levels of Lauric Acid and Sulfite |

pH Stability Profile

This compound is known to be stable over a broad pH range, a desirable characteristic for various formulations[1][2]. Understanding its behavior at the extremes of this range is crucial for preventing degradation and ensuring product performance.

Quantitative pH Stability Data (Illustrative)

This table illustrates the type of data that would be generated from pH stability studies, showing the percentage of intact this compound after incubation in solutions of varying pH at a constant temperature.

| pH | Time (days) | Temperature (°C) | This compound Remaining (%) | Degradation Products Detected |

| 3 | 7 | 40 | 99.1% | Trace hydrolysis products |

| 3 | 30 | 40 | 97.5% | Minor hydrolysis products |

| 5 | 7 | 40 | >99% | Not Detected |

| 5 | 30 | 40 | >99% | Not Detected |

| 7 | 7 | 40 | >99% | Not Detected |

| 7 | 30 | 40 | >99% | Not Detected |

| 9 | 7 | 40 | 99.3% | Trace hydrolysis products |

| 9 | 30 | 40 | 98.0% | Minor hydrolysis products |

| 10 | 7 | 40 | 98.5% | Hydrolysis products |

| 10 | 30 | 40 | 96.2% | Increased levels of hydrolysis products |

Experimental Protocols

To generate the quantitative data presented above, the following detailed experimental protocols are recommended. These are based on established principles of forced degradation studies for pharmaceuticals and surfactants[5][6].

Thermal Stability Protocol (Forced Degradation)

-

Preparation of Samples: Prepare aqueous solutions of this compound at a known concentration (e.g., 1% w/v) in purified water.

-

Incubation: Aliquot the solutions into sealed, airtight vials to prevent evaporation. Place the vials in temperature-controlled ovens or water baths at a minimum of three elevated temperatures (e.g., 40°C, 60°C, and 80°C).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72, 168 hours).

-

Sample Analysis: Immediately cool the samples to room temperature. Analyze the concentration of this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector or a UV detector after derivatization)[7].

-

Data Analysis: Plot the concentration of this compound as a function of time for each temperature. Determine the degradation rate constant (k) at each temperature. The relationship between temperature and the degradation rate can be modeled using the Arrhenius equation to predict stability at other temperatures[8].

pH Stability Protocol (Forced Degradation)

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9, 10).

-

Sample Preparation: Dissolve a known amount of this compound in each buffer to achieve the target concentration.

-

Incubation: Store the buffered solutions in sealed containers at a constant, controlled temperature (e.g., 40°C) to accelerate degradation.

-

Time Points: Collect samples at specified time points (e.g., 0, 1, 7, 14, 30 days).

-

Sample Analysis: Analyze the samples for the remaining concentration of this compound using a validated stability-indicating HPLC method.

-

Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.

Analytical Method for Quantification

A robust analytical method is crucial for accurate stability assessment. HPLC is a common technique for the analysis of surfactants[9].

-

Instrumentation: HPLC system with a suitable column (e.g., C18) and detector.

-

Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often used for the separation of surfactants and their degradation products.

-

Detection: As many surfactants lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed. Alternatively, derivatization to a UV-active compound can be performed.

-

Validation: The analytical method must be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can separate the intact drug from its degradation products.

Degradation Pathways and Mechanisms

Understanding the potential degradation pathways of this compound is essential for identifying and controlling impurities in formulations. The primary degradation mechanism for sulfonate esters under both acidic and basic conditions is hydrolysis[10].

Potential Hydrolysis Pathway

Under harsh pH and high-temperature conditions, the ester linkage in this compound can be susceptible to hydrolysis. This would likely result in the formation of lauric acid and a sulfite or bisulfite salt.

References

- 1. trisphere.nl [trisphere.nl]

- 2. This compound – Powder – Artekas Innovation® Chemistry [chemistry.artekas.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound | C12H22Na2O5S | CID 23139701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ftloscience.com [ftloscience.com]

- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 10. rjptonline.org [rjptonline.org]

Determination of the Critical Micelle Concentration (CMC) of Disodium 2-Sulfolaurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Disodium 2-Sulfolaurate and Micellization

This compound is an anionic surfactant characterized by a hydrophilic sulfonate head group and a hydrophobic lauryl (C12) tail.[4] This amphiphilic nature drives its behavior in aqueous solutions. At low concentrations, the surfactant molecules exist as monomers. As the concentration increases, they adsorb at the air-water interface, reducing the surface tension.[5]

Once the interface is saturated, a phenomenon known as micellization occurs. The hydrophobic tails aggregate to minimize their contact with water, forming spherical or other shaped aggregates called micelles, with the hydrophilic head groups facing the aqueous environment. The concentration at which this self-assembly begins is the Critical Micelle Concentration (CMC).[3] Above the CMC, many physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity, exhibit a distinct change in their concentration dependence.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| INCI Name | This compound | [6] |

| Appearance | White powder | [6] |

| Molecular Weight | 324.34 g/mol | [4] |

| Solubility in Water (20°C) | approx. 6.3% | [6] |

| Surface Tension (21°C) | approx. 24 mN/m | [6] |

| Biodegradability | Readily biodegradable | [1] |

Experimental Methodologies for CMC Determination

Several techniques can be employed to determine the CMC of an ionic surfactant like this compound. The most common methods rely on detecting the abrupt change in a physical property of the solution as a function of surfactant concentration.

Surface Tensiometry

Principle: Surface tension decreases with increasing surfactant concentration as monomers adsorb at the air-water interface. Once micelles form, the monomer concentration in the bulk solution remains relatively constant, leading to a plateau in the surface tension. The CMC is the point of inflection in the plot of surface tension versus the logarithm of surfactant concentration.[7]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

Instrumentation: Utilize a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.

-

Measurement:

-

Calibrate the instrument with deionized water.

-

Measure the surface tension of each dilution, ensuring temperature control.

-

Allow the surface tension reading to stabilize before recording.

-

Thoroughly clean the ring or plate between measurements.

-

-

Data Analysis: Plot the surface tension (γ) against the logarithm of the this compound concentration (log C). The CMC is determined from the intersection of the two linear regions of the plot.

Workflow for CMC Determination by Surface Tensiometry:

References

- 1. Preparation, Characterization, Morphological and Particle Properties of Crystallized Palm-Based Methyl Ester Sulphonates (MES) Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. This compound | C12H22Na2O5S | CID 23139701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2021021758A1 - Disodium lauryl sulfosuccinate composition - Google Patents [patents.google.com]

- 6. trisphere.nl [trisphere.nl]

- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

Navigating the Environmental Lifecycle of Disodium 2-Sulfolaurate in Research Waste: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biodegradability and environmental fate of Disodium (B8443419) 2-sulfolaurate, an anionic surfactant increasingly utilized in various research and development applications. Given the limited direct scientific literature on Disodium 2-sulfolaurate, this document synthesizes available data on the broader class of α-sulfo fatty acid esters (MES), to which it belongs, to project its environmental profile. This guide is intended to inform responsible waste management practices and environmental risk assessment in a laboratory setting.

Executive Summary

This compound is generally considered to be readily biodegradable under aerobic conditions, a characteristic common to α-sulfo fatty acid esters.[1] However, its environmental fate is influenced by several factors, including the presence of manufacturing byproducts and the specific conditions of the receiving environment. While aerobic biodegradation is expected to be the primary degradation pathway, concerns may arise regarding its behavior under anaerobic conditions and its potential for aquatic toxicity. This guide outlines the current understanding of these processes, details relevant experimental protocols for assessment, and provides a framework for managing research waste containing this substance.

Physicochemical Properties and Environmental Introduction

This compound is the disodium salt of 2-sulfolauric acid. As a surfactant, its amphiphilic nature dictates its environmental behavior, influencing its partitioning between water, soil, and sediment. The primary route of entry into the environment from a research setting is through aqueous waste streams.

Table 1: General Properties of this compound

| Property | Value/Description | Reference |

| Chemical Class | Anionic Surfactant (α-sulfo fatty acid ester) | [2] |

| Appearance | White powder | [1] |

| Water Solubility | Soluble | [1] |

| Primary Function | Cleansing agent, surfactant | [2] |

Biodegradability Assessment

The biodegradability of a substance is a critical measure of its persistence in the environment. For surfactants like this compound, "ready biodegradability" is the desired standard, indicating rapid and extensive breakdown in the presence of microorganisms.

Aerobic Biodegradation

While specific OECD 301 test data for this compound is not publicly available, the structurally similar Sodium Methyl 2-Sulfolaurate is reported to be readily biodegradable.[3] The class of α-sulfo fatty acid esters is known for excellent biodegradability.[4] The primary degradation pathway is expected to involve the microbial oxidation of the alkyl chain.

Anaerobic Biodegradation

The anaerobic degradation of this compound is less certain. The European Union Ecolabel program reports that the analogous Sodium Methyl 2-Sulfolaurate is not anaerobically degradable.[3] This is a significant consideration for disposal in environments where oxygen is limited, such as in some wastewater treatment sludge digesters or deep sediments.

Table 2: Summary of Biodegradation Potential of α-Sulfo Fatty Acid Esters

| Condition | Biodegradation Potential | Notes | Reference |

| Aerobic | Readily Biodegradable | Based on data for analogous compounds. | [3] |

| Anaerobic | Not readily biodegradable | Based on data for analogous compounds. | [3] |

Factors Influencing Biodegradation

The rate and extent of biodegradation can be influenced by the presence of co-contaminants in research waste and the manufacturing purity of the surfactant. A common byproduct in the synthesis of α-sulfo fatty acid esters is a "disalt," which has been shown to be less biodegradable and can inhibit the overall degradation of the primary substance.[5]

Environmental Fate

The environmental fate of this compound encompasses its distribution, degradation, and potential for accumulation in various environmental compartments.

Partitioning and Sorption

As an anionic surfactant, this compound will have a tendency to adsorb to positively charged surfaces in soil and sediment. This can reduce its concentration in the water column but may lead to its accumulation in solids.

Bioaccumulation Potential

Due to its water solubility and expected rapid aerobic biodegradation, the potential for bioaccumulation of this compound in aquatic organisms is generally considered to be low.

Ecotoxicity Profile

The ecotoxicity of a substance determines its potential to harm aquatic and terrestrial organisms.

Aquatic Toxicity

While specific data for this compound is limited, GHS classifications from PubChem indicate that it is harmful to aquatic life with long-lasting effects.[6] The European Union Ecolabel program data for the analogous Sodium Methyl 2-Sulfolaurate shows high chronic toxicity to aquatic life.[3]

Table 3: Ecotoxicity Data for Structurally Similar Anionic Surfactants (for reference)

| Organism | Endpoint | Value (mg/L) | Surfactant | Reference |

| Daphnia magna | EC50 | 7.0 - 18.0 | C14-18 Alpha Olefin Sulfonates | [7] |

| Fish | LC50 | Varies | Anionic Surfactants | [7] |

Note: These values are for analogous compounds and should be used as an indication of the potential toxicity of this compound.

Experimental Protocols

Standardized testing protocols are essential for accurately assessing the biodegradability and ecotoxicity of chemical substances.

OECD 301: Ready Biodegradability

The OECD 301 series of tests are the standard for determining ready aerobic biodegradability.[8]

-

Principle: A small amount of the test substance is incubated in a mineral medium with a mixed population of microorganisms from sources like activated sludge. Degradation is measured over 28 days by monitoring parameters such as dissolved organic carbon (DOC) removal, CO2 production, or oxygen consumption.[8]

-

Pass Criteria: For a substance to be classified as "readily biodegradable," it must achieve a certain percentage of degradation within a 10-day window during the 28-day test period.[8] The pass levels are ≥70% for DOC removal and ≥60% for CO2 production or oxygen uptake.[8]

-

Commonly Used Methods:

Ecotoxicity Testing

Standard OECD guidelines are also used to assess aquatic toxicity.

-

OECD 201 (Alga, Growth Inhibition Test): Assesses the effect of the substance on the growth of freshwater algae.

-

OECD 202 (Daphnia sp. Acute Immobilisation Test): Determines the concentration at which 50% of the daphnids are immobilized (EC50).

-

OECD 203 (Fish, Acute Toxicity Test): Determines the concentration at which 50% of the fish die (LC50) over a 96-hour period.

Visualizations

Biodegradation Pathway

Caption: Proposed aerobic biodegradation pathway for an α-sulfo fatty acid ester.

Experimental Workflow

Caption: Experimental workflow for environmental assessment.

Environmental Fate Logic

Caption: Logical flow of the environmental fate of this compound.

Recommendations for Laboratory Waste Management

-

Segregation of Waste: Waste streams containing high concentrations of this compound should be segregated from other laboratory waste.

-

Avoid Anaerobic Conditions: Direct disposal into systems that lead to anaerobic environments should be avoided due to the potential for persistence.

-

Dilution: For small quantities, dilution prior to disposal in the aqueous waste stream can help to mitigate potential toxic effects in the immediate laboratory drainage system.

-

Consult Local Regulations: Always adhere to local and institutional guidelines for chemical waste disposal.

Conclusion

This compound, like other α-sulfo fatty acid esters, is expected to be readily biodegradable under aerobic conditions. However, the lack of specific data for this compound, coupled with concerns about anaerobic biodegradability and aquatic toxicity for its analogues, necessitates a cautious approach to its disposal. Researchers and laboratory managers should implement waste management strategies that favor aerobic degradation pathways and minimize the direct release of concentrated solutions into the environment. Further research to generate specific environmental data for this compound is highly recommended to refine these recommendations.

References

- 1. This compound – Powder – Artekas Innovation® Chemistry [chemistry.artekas.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. ewg.org [ewg.org]

- 4. US6657071B1 - Process for producing α-sulfo-fatty acid alkyl ester salt - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C12H22Na2O5S | CID 23139701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cleaninginstitute.org [cleaninginstitute.org]

- 8. oecd.org [oecd.org]

- 9. contractlaboratory.com [contractlaboratory.com]

Disodium 2-Sulfolaurate: A Toxicological and Ecotoxicological Profile for Risk Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disodium 2-sulfolaurate is an anionic surfactant derived from lauric acid, valued in personal care and cosmetic formulations for its mildness and biodegradability.[1][2] As a component in products intended for direct consumer application, a thorough understanding of its toxicological and ecotoxicological profile is essential for a comprehensive risk assessment. This document provides a summary of available data on the human health and environmental effects of this compound, outlines standard experimental protocols for its assessment, and presents a logical framework for its risk assessment.

Human Health Toxicity

This compound is generally considered to be a gentle surfactant with low potential for skin and eye irritation, making it suitable for use in products for sensitive skin and babies.[1][3][4] However, a complete toxicological profile requires the examination of various endpoints.

Acute Toxicity

Irritation and Sensitization

While generally marketed as a mild ingredient, some GHS notifications on PubChem suggest a potential for skin and eye irritation.[1][5] Specifically, 11.1% of notifiers classified it as H315 "Causes skin irritation" (Skin Irritation, Category 2) and H319 "Causes serious eye irritation" (Eye Irritation, Category 2).[5] Data from skin sensitization studies were not found.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Specific studies on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound were not identified in the reviewed literature. The Environmental Working Group (EWG) notes a lack of data for developmental & reproductive toxicity and cancer for this substance.[6][7] For related substances like Alkyl PEG Sulfosuccinates, genotoxicity was not observed in a micronucleus test.[8]

Table 1: Summary of Human Health Toxicity Data for this compound

| Endpoint | Test Species | Results | GHS Classification ( minority report[5]) | Reference |

| Acute Oral Toxicity | Data not available | Data not available | Category 4 (Harmful if swallowed) | [5] |

| Acute Dermal Toxicity | Data not available | Data not available | Not Classified | |

| Acute Inhalation Toxicity | Data not available | Data not available | Not Classified | |

| Skin Irritation/Corrosion | Data not available | Qualitatively described as low/mild.[1] | Category 2 (Causes skin irritation) | [1][5] |

| Eye Irritation/Corrosion | Data not available | Qualitatively described as low/mild.[1] | Category 2 (Causes serious eye irritation) | [1][5] |

| Skin Sensitization | Data not available | Data not available | Not Classified | |

| Genotoxicity | Data not available | Data not available | Not Classified | |

| Carcinogenicity | Data not available | Data not available | Not Classified | |

| Reproductive Toxicity | Data not available | Data not available | Not Classified |

Ecotoxicological Data

This compound is frequently described as being readily biodegradable and of vegetable origin.[2][9]

Aquatic Toxicity

Quantitative data on the acute and chronic toxicity of this compound to aquatic organisms is limited. However, 11.1% of GHS notifiers on PubChem classified the substance as H412 "Harmful to aquatic life with long lasting effects" (Hazardous to the aquatic environment, long-term hazard, Category 3).[5] This suggests that while it may be biodegradable, it can still pose a risk to aquatic ecosystems. For related anionic surfactants, chronic toxicity is typically observed at concentrations greater than 0.1 mg/L.[10]

Biodegradability and Bioaccumulation

Multiple sources state that this compound is readily biodegradable.[1][2][9] Specific studies quantifying the rate and extent of its biodegradation were not found. No data on its bioaccumulation potential was available.

Table 2: Summary of Ecotoxicological Data for this compound

| Endpoint | Test Species | Results | GHS Classification ( minority report[5]) | Reference |

| Acute Fish Toxicity | Data not available | Data not available | Not Classified | |

| Acute Daphnia Toxicity | Data not available | Data not available | Not Classified | |

| Algae Growth Inhibition | Data not available | Data not available | Not Classified | |

| Chronic Aquatic Toxicity | Data not available | Data not available | Category 3 (Harmful to aquatic life with long lasting effects) | [5] |

| Ready Biodegradability | Data not available | Qualitatively described as readily biodegradable.[1][2] | - | [1][2][9] |

| Bioaccumulation | Data not available | Data not available | - |

Experimental Protocols

Standardized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemical substances. Below are summaries of key protocols relevant to the endpoints discussed.

Skin Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Principle: A single dose of the test substance is applied to a small area of skin (approx. 6 cm²) of an albino rabbit.[11] An untreated area serves as a control.[11]

-

Procedure: The substance (0.5 mL for liquids or 0.5 g for solids) is applied under a semi-occlusive patch for a 4-hour exposure period.[12] After patch removal, skin reactions (erythema and edema) are observed and scored at 60 minutes, 24, 48, and 72 hours.[13] Observations may continue for up to 14 days to assess the reversibility of effects.[11]

-

Evaluation: The scores for erythema and edema are used to calculate a Primary Irritation Index to classify the substance.[12]

Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to produce irritation or corrosion in the eye.

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[3]

-

Procedure: A 0.1 mL volume of a liquid or 0.1 g of a solid is instilled.[1] The eyes are examined at 1, 24, 48, and 72 hours after application.[3] The degree of ocular reaction (lesions of the cornea, iris, and conjunctiva) is scored.[14] The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[15]

-

Evaluation: The scores for corneal opacity, iritis, conjunctival redness, and chemosis are evaluated to determine the irritation potential. A sequential testing strategy is recommended to minimize animal use.[14]

Skin Sensitization (OECD 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing skin sensitization potential.

-

Principle: The LLNA is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[16]

-